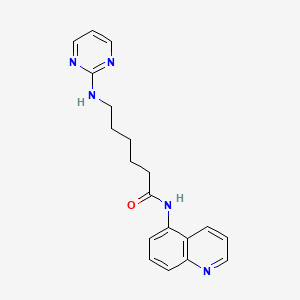![molecular formula C18H13ClN8O2 B12161153 9-(4-chlorophenyl)-7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B12161153.png)
9-(4-chlorophenyl)-7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-chlorophenyl)-7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Vorbereitungsmethoden
The synthesis of 9-(4-chlorophenyl)-7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves multiple steps, including the formation of the triazole and pyrimidine rings. The reaction conditions typically require the use of specific catalysts and reagents to facilitate the formation of these rings. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-(4-chlorophenyl)-7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other heterocyclic compounds with triazole and pyrimidine rings. These compounds may share some structural features but differ in their specific substituents and overall structure. The uniqueness of 9-(4-chlorophenyl)-7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one lies in its specific combination of rings and substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H13ClN8O2 |
|---|---|
Molekulargewicht |
408.8 g/mol |
IUPAC-Name |
8-(4-chlorophenyl)-11-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one |
InChI |
InChI=1S/C18H13ClN8O2/c1-29-8-13-23-18(25-24-13)26-7-6-12-14(16(26)28)15(10-2-4-11(19)5-3-10)27-17(22-12)20-9-21-27/h2-7,9H,8H2,1H3,(H,23,24,25) |
InChI-Schlüssel |
HBUOVHAOTIZGQS-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=NC(=NN1)N2C=CC3=NC4=NC=NN4C(=C3C2=O)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12161079.png)
![N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide](/img/structure/B12161081.png)
![3-[6-(Cycloheptylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(piperidin-1-yl)propan-1-one](/img/structure/B12161098.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12161106.png)


![methyl 2-({[4-(2,3-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12161125.png)

![7-(3,4-Dimethoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12161137.png)

![N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~9~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide](/img/structure/B12161160.png)
![(4E)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12161165.png)
![[4-(3-chlorophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12161170.png)
![3-methyl-N-[2-(1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B12161171.png)
